4,5-dibromo-1H-pyrrole-2-carbonitrile
Overview
Description
4,5-Dibromo-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C5H2Br2N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its stability under general conditions but can decompose at high temperatures or in the presence of open flames, releasing toxic gases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1H-pyrrole-2-carbonitrile typically involves the bromination of 1H-pyrrole-2-carbonitrile. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyrrole ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The product is typically purified through recrystallization or chromatography to achieve the desired purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to the formation of oxides or dehalogenated products .
Scientific Research Applications
4,5-Dibromo-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-dibromo-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets in biological systems. For example, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase in bacteria, leading to antibacterial effects. The compound’s bromine atoms play a crucial role in its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4,5-dibromopyrrole-2-carboxylic acid: Similar in structure but with a methyl group at the 1 position and a carboxylic acid group at the 2 position.
4,5-Diphenyl-1H-imidazole-2-yl derivatives: These compounds contain a similar pyrrole ring but with phenyl groups at the 4 and 5 positions and an imidazole ring.
Uniqueness
4,5-Dibromo-1H-pyrrole-2-carbonitrile is unique due to its specific bromination pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4,5-dibromo-1H-pyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVJCGBSMPWVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314747 | |
Record name | 4,5-dibromo-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34649-19-9 | |
Record name | NSC288037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dibromo-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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